Cas no 332101-63-0 (<br>4-[2-(4-Phenyl-1H-imidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl e ster)
332101-63-0 structure
Product Name:<br>4-[2-(4-Phenyl-1H-imidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl e ster
Numero CAS:332101-63-0
MF:C19H17N3O3S
MW:367.421582937241
CID:3070024
PubChem ID:3125969
Update Time:2025-05-19
<br>4-[2-(4-Phenyl-1H-imidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl e ster Proprietà chimiche e fisiche
Nomi e identificatori
-
- <br>4-[2-(4-Phenyl-1H-imidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl e ster
- methyl 4-({[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate
- Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate
- 332101-63-0
- Methyl4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate
- AG-690/13507867
- Oprea1_659260
- Oprea1_299960
- AKOS000568326
- 4-[2-(4-Phenyl-1H-imidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester
-
- MDL: MFCD01817535
- Inchi: 1S/C19H17N3O3S/c1-25-18(24)14-7-9-15(10-8-14)21-17(23)12-26-19-20-11-16(22-19)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,22)(H,21,23)
- Chiave InChI: SKVBFYVRXJLJRF-UHFFFAOYSA-N
- Sorrisi: S(CC(NC1C=CC(C(=O)OC)=CC=1)=O)C1=NC=C(C2C=CC=CC=2)N1
Proprietà calcolate
- Massa esatta: 367.09906259Da
- Massa monoisotopica: 367.09906259Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 26
- Conta legami ruotabili: 8
- Complessità: 477
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 109Ų
<br>4-[2-(4-Phenyl-1H-imidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl e ster Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM517459-1g |
Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate |
332101-63-0 | 97% | 1g |
$291 | 2023-01-02 |
<br>4-[2-(4-Phenyl-1H-imidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl e ster Letteratura correlata
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
332101-63-0 (<br>4-[2-(4-Phenyl-1H-imidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl e ster) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso